molecular formula C13H10F2N2O B6898693 5-fluoro-N-(3-fluoropyridin-4-yl)-2-methylbenzamide

5-fluoro-N-(3-fluoropyridin-4-yl)-2-methylbenzamide

Cat. No.: B6898693
M. Wt: 248.23 g/mol
InChI Key: LVPYAUPVNHCHBF-UHFFFAOYSA-N
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Description

5-fluoro-N-(3-fluoropyridin-4-yl)-2-methylbenzamide is a fluorinated organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a benzamide core substituted with fluorine atoms and a pyridine ring, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-(3-fluoropyridin-4-yl)-2-methylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration and Reduction: The starting material, 2-methylbenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.

    Fluorination: The amine is then subjected to electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the desired position.

    Amide Formation: The fluorinated amine is reacted with 3-fluoropyridine-4-carboxylic acid or its derivatives under amide coupling conditions, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-(3-fluoropyridin-4-yl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines

    Substitution: Formation of substituted benzamides or pyridines

Scientific Research Applications

5-fluoro-N-(3-fluoropyridin-4-yl)-2-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-fluoro-N-(3-fluoropyridin-4-yl)-2-methylbenzamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(3-fluoropyridin-4-yl)-2-methylbenzamide
  • 5-chloro-N-(3-fluoropyridin-4-yl)-2-methylbenzamide
  • 5-fluoro-N-(3-chloropyridin-4-yl)-2-methylbenzamide

Uniqueness

5-fluoro-N-(3-fluoropyridin-4-yl)-2-methylbenzamide is unique due to the presence of multiple fluorine atoms, which significantly influence its chemical reactivity and biological activity. The specific positioning of the fluorine atoms enhances its stability and binding properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-fluoro-N-(3-fluoropyridin-4-yl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O/c1-8-2-3-9(14)6-10(8)13(18)17-12-4-5-16-7-11(12)15/h2-7H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPYAUPVNHCHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=O)NC2=C(C=NC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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